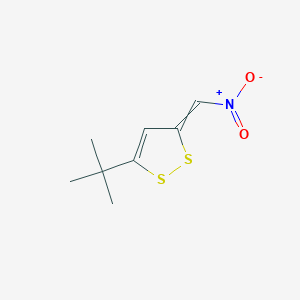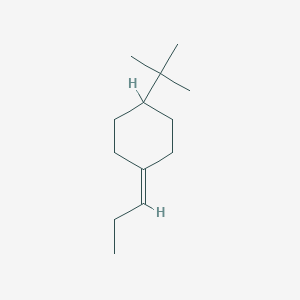
1-Tert-butyl-4-propylidenecyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Tert-butyl-4-propylidenecyclohexane is an organic compound with the molecular formula C13H24 It is a disubstituted cyclohexane derivative, characterized by the presence of a tert-butyl group and a propylidene group attached to the cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-butyl-4-propylidenecyclohexane typically involves the alkylation of cyclohexane derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexane is reacted with tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride to introduce the tert-butyl group. The propylidene group can be introduced via a Wittig reaction, where a suitable phosphonium ylide reacts with a cyclohexanone derivative to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-Tert-butyl-4-propylidenecyclohexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the propylidene group to a propyl group.
Substitution: Halogenation reactions using chlorine or bromine can introduce halogen atoms into the cyclohexane ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)
Substitution: Chlorine (Cl2), Bromine (Br2)
Major Products:
Oxidation: Ketones, Carboxylic acids
Reduction: Propyl-substituted cyclohexane
Substitution: Halogenated cyclohexane derivatives
Aplicaciones Científicas De Investigación
1-Tert-butyl-4-propylidenecyclohexane has several applications in scientific research:
Biology: Potential use in the synthesis of biologically active molecules and as a precursor in drug development.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a building block for complex organic molecules.
Mecanismo De Acción
The mechanism of action of 1-tert-butyl-4-propylidenecyclohexane involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing biochemical pathways.
Pathways Involved: It may modulate signaling pathways, leading to changes in cellular functions and metabolic processes.
Comparación Con Compuestos Similares
1-Tert-butyl-4-propylidenecyclohexane can be compared with other disubstituted cyclohexanes:
Similar Compounds: 1-tert-butyl-4-methylcyclohexane, 1-tert-butyl-4-ethylcyclohexane
Uniqueness: The presence of the propylidene group distinguishes it from other similar compounds, providing unique steric and electronic properties that influence its reactivity and applications.
Propiedades
Número CAS |
51197-95-6 |
|---|---|
Fórmula molecular |
C13H24 |
Peso molecular |
180.33 g/mol |
Nombre IUPAC |
1-tert-butyl-4-propylidenecyclohexane |
InChI |
InChI=1S/C13H24/c1-5-6-11-7-9-12(10-8-11)13(2,3)4/h6,12H,5,7-10H2,1-4H3 |
Clave InChI |
FELKVUBZSBLDIL-UHFFFAOYSA-N |
SMILES canónico |
CCC=C1CCC(CC1)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(dimethylamino)methyl]prop-2-enamide;prop-2-enamide](/img/structure/B14665682.png)
![11-Oxadispiro[4.0.4.1]undecan-1-one](/img/structure/B14665690.png)

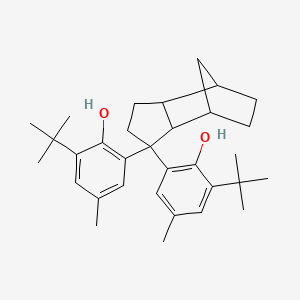

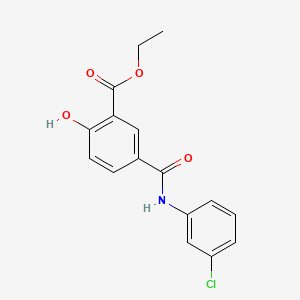


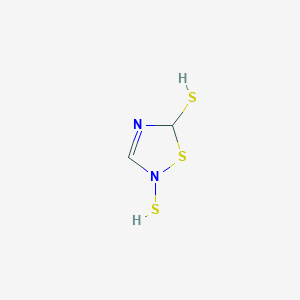
![4-(2-Bicyclo[2.2.1]heptanylmethyl)cyclohexan-1-amine;sulfuric acid](/img/structure/B14665753.png)

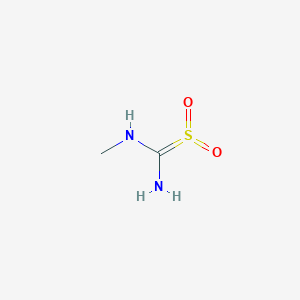
![[4-(4-Bromophenoxy)phenyl]phosphonic acid](/img/structure/B14665762.png)
